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4-(4-Amino-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B14119091
CAS No.: 1153040-99-3
M. Wt: 184.20 g/mol
InChI Key: BZRBKNBPUFBOPU-UHFFFAOYSA-N
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Description

Overview of Pyrazole-Containing Scaffolds in Medicinal Chemistry

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its versatile chemical nature and its presence in a multitude of compounds with a wide array of pharmacological activities. researchgate.netglobalresearchonline.netnih.gov The structural framework of pyrazole allows for diverse substitutions, enabling chemists to fine-tune the molecule's properties to interact with various biological targets. researchgate.net

Pyrazole derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties. researchgate.netglobalresearchonline.net The significance of this scaffold is underscored by its incorporation into several commercially successful pharmaceuticals. Notable examples include:

Celecoxib: An anti-inflammatory drug that selectively inhibits the COX-2 enzyme. researchgate.net

Sildenafil: Used for the treatment of erectile dysfunction. tandfonline.com

Ruxolitinib and Ibrutinib: Kinase inhibitors used in cancer therapy. globalresearchonline.nettandfonline.com

Apixaban: An anticoagulant medication. researchgate.net

The proven track record of pyrazole-based drugs continues to fuel research into new derivatives, aiming to discover novel therapeutic agents. researchgate.netnih.gov

Rationale for Investigating 4-(4-Amino-1H-pyrazol-1-yl)benzonitrile

The specific structure of this compound combines three key chemical motifs: a pyrazole ring, an amino group, and a benzonitrile (B105546) group. The rationale for investigating this compound lies in the established biological importance of each component and the potential for synergistic or novel activities when they are combined.

Aminopyrazole Core: The aminopyrazole moiety is a crucial pharmacophore known to interact with various biological targets, particularly protein kinases. nih.govnih.gov The amino group can act as a key hydrogen bond donor, anchoring the molecule into the active site of enzymes. nih.gov Several aminopyrazole-based compounds are in clinical trials for cancer therapy, highlighting the therapeutic potential of this core structure. nih.gov

Phenyl Linker: The phenyl group at the 1-position of the pyrazole serves as a common and stable linker, orienting the other functional groups in a specific spatial arrangement for optimal target interaction.

Therefore, the investigation of this compound is a logical step in medicinal chemistry, representing a deliberate combination of proven pharmacophoric elements to explore new chemical space and develop potent and selective inhibitors of enzymes like kinases. nih.govmdpi.com

Historical Context of Related Pyrazole Derivatives Research

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org Shortly after, in 1889, the first synthesis of the parent pyrazole compound was achieved by Buchner. globalresearchonline.net A foundational method for creating substituted pyrazoles, the Knorr-type reaction involving the condensation of 1,3-diketones with hydrazine (B178648), was also developed around this time and remains a staple in heterocyclic chemistry. nih.govwikipedia.org

The journey of pyrazoles from laboratory curiosities to therapeutic agents began to accelerate in the 20th century. One of the earliest significant pyrazole-based drugs was Antipyrine (Phenazone), a pain reliever and fever reducer. The discovery of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959, further broadened the scientific interest in this class of compounds. wikipedia.org Over the decades, extensive research has led to the development of a wide range of pyrazole derivatives with applications not only in medicine but also in agriculture as herbicides and insecticides. globalresearchonline.net

Current State of Research on this compound and Analogues

While specific research focusing exclusively on the biological activities of this compound is not extensively published, the current research landscape is highly active in the area of its structural isomers and close analogues. This research provides valuable insights into the potential applications and synthesis of this compound class.

Synthesis Strategies: A significant area of current research involves the development of efficient methods for synthesizing substituted aminopyrazoles. Multi-component reactions (MCRs) are favored for their efficiency, allowing for the construction of complex molecules like 5-amino-1H-pyrazole-4-carbonitriles in a single step from simple precursors (an aldehyde, malononitrile, and a hydrazine). derpharmachemica.com Green chemistry approaches, utilizing environmentally friendly catalysts and solvents, are also being explored for these syntheses. nih.govrsc.org Furthermore, novel synthetic routes starting from N-tosylhydrazones have been developed, which have been successfully applied to the total synthesis of the kinase inhibitor ibrutinib, demonstrating the practical utility of these aminopyrazole carbonitrile building blocks. acs.org

Biological Activity of Analogues: Research on compounds structurally similar to this compound highlights the therapeutic potential of this scaffold. A notable study investigated a series of 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives, which are direct analogues where the benzonitrile group is replaced by a bioisosteric benzenesulfonamide (B165840) group. nih.govresearchgate.net These compounds were designed as multi-target anti-inflammatory agents and showed potent inhibitory activity against several key enzymes. nih.gov

The study evaluated the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. Several of the synthesized compounds were found to be highly potent and selective inhibitors of COX-2 over COX-1, a desirable profile for anti-inflammatory drugs. nih.gov

Inhibitory Activity of 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide Analogues nih.gov
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)5-LOX IC₅₀ (µM)
Celecoxib (Reference)10.20.048212.5>100
Analog 7a10.40.049212.242.4
Analog 7b12.50.060208.331.9
Analog 7j9.50.060158.332.5

This research into close analogues strongly supports the rationale for investigating this compound, as it suggests the core aminopyrazole-phenyl scaffold is a promising foundation for developing potent and selective enzyme inhibitors for therapeutic applications. nih.govresearchgate.net Further studies are warranted to elucidate the specific biological profile of the benzonitrile-containing derivative itself.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4 B14119091 4-(4-Amino-1H-pyrazol-1-yl)benzonitrile CAS No. 1153040-99-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1153040-99-3

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

4-(4-aminopyrazol-1-yl)benzonitrile

InChI

InChI=1S/C10H8N4/c11-5-8-1-3-10(4-2-8)14-7-9(12)6-13-14/h1-4,6-7H,12H2

InChI Key

BZRBKNBPUFBOPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=C(C=N2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(4-Amino-1H-pyrazol-1-yl)benzonitrile

The construction of the this compound scaffold relies on a foundation of well-understood chemical reactions. These methods provide reliable, albeit sometimes multi-step, access to the target molecule.

Cyclocondensation reactions are a cornerstone of pyrazole (B372694) synthesis, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a synthon with equivalent reactivity. To obtain a 4-amino substituted pyrazole, specific precursors are required. The Knorr pyrazole synthesis, for instance, can be adapted using Ugi adducts to generate a library of 4-aminopyrazoles. chim.it This approach involves the condensation of a primary amine, a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acylamino amide, which can then undergo cyclization. chim.it Another common method involves the condensation of hydrazine with β-ketonitriles, which proceeds through a hydrazone intermediate followed by cyclization to form a 5-aminopyrazole. chim.it While not directly yielding a 4-aminopyrazole, this highlights the versatility of cyclocondensation in accessing aminopyrazole isomers. A more direct route to 4-aminopyrazoles involves the reaction of hydrazines with vinyl azides, which can be performed under mild conditions to yield polysubstituted 4-aminopyrazoles. rsc.org

For the specific synthesis of this compound, a key cyclocondensation step would involve the reaction of 4-cyanophenylhydrazine with a suitable three-carbon precursor already containing a protected amino group or a precursor to the amino group at the central carbon.

Reaction Type Key Reactants General Product Reference
Knorr Synthesis AdaptationUgi Adducts, Hydrazine4-Aminopyrazoles chim.it
Vinyl Azide ReactionVinyl Azides, HydrazinesPolysubstituted 4-Aminopyrazoles rsc.org
β-Ketonitrile Condensationβ-Ketonitriles, Hydrazine5-Aminopyrazoles chim.it

Functionalization strategies involve the modification of a pre-formed pyrazole ring. This can be achieved either by introducing the amino group onto a 4-(1H-pyrazol-1-yl)benzonitrile core or by attaching the 4-cyanophenyl group to a 4-amino-1H-pyrazole.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly installing functional groups onto heterocyclic rings, avoiding the need for pre-functionalized substrates. rsc.org This approach could theoretically be used to introduce an amino group at the C4 position of a 1-(4-cyanophenyl)-1H-pyrazole.

Alternatively, N-arylation of 4-amino-1H-pyrazole with a suitable aryl halide, such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile, represents a direct route. Palladium- and copper-catalyzed N-arylation reactions are well-established methods for forming C-N bonds with aminopyrazoles. chim.it Iodine(III)-mediated reactions have also been shown to construct C4-heterofunctionalized pyrazolines from α,β-unsaturated hydrazones, which could be a potential pathway to 4-aminopyrazole precursors. acs.org

| Strategy | Starting Material | Reagent/Catalyst | Bond Formed | Reference | | --- | --- | --- | --- | | C-H Amination | 1-(4-cyanophenyl)-1H-pyrazole | Transition Metal Catalyst | C4-NH2 | rsc.org | | N-Arylation | 4-Amino-1H-pyrazole | 4-Halobenzonitrile, Pd or Cu catalyst | N1-Aryl | chim.it |

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for creating carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective for synthesizing 4-arylpyrazoles. rsc.orgresearchgate.net

To synthesize this compound using this method, one could envision two primary disconnection strategies:

Coupling of a 1-(4-cyanophenyl)-1H-pyrazol-4-ylboronic acid with an aminating agent.

Coupling of 4-bromo-1-(4-cyanophenyl)-1H-pyrazole with a source of ammonia (B1221849) or a protected amine equivalent.

A more common approach involves first constructing the 4-arylpyrazole and then functionalizing it. For instance, 4-bromo-1-tritylpyrazole can be coupled with various aryl Grignard reagents or arylboronic acids, followed by deprotection. researchgate.netclockss.orgnih.gov A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed utilizing the Suzuki–Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with boronic acids, followed by reduction of the nitro groups. rsc.org This demonstrates the utility of coupling a halogenated pyrazole with a boronic acid to install an aryl group, a strategy directly applicable to the target molecule's synthesis by using (4-cyanophenyl)boronic acid.

| Reaction | Pyrazole Substrate | Coupling Partner | Catalyst System | Reference | | --- | --- | --- | --- | | Suzuki-Miyaura | 4-Bromo-1H-pyrazole (protected) | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | nih.gov | | Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic Acid | XPhos Pd G2 | rsc.org | | Grignard Coupling | 4-Bromo-1-tritylpyrazole | Aryl Grignard Reagent | PdCl₂(dppf) | clockss.org |

Nucleophilic substitution reactions offer another viable pathway. Nucleophilic aromatic substitution (SNAr) on a highly electron-deficient benzene (B151609) ring is a key strategy. The reaction of 4-amino-1H-pyrazole with an activated aryl halide like 4-fluorobenzonitrile, where the fluorine atom is displaced by the N1 of the pyrazole, would directly form the target compound. The cyano group provides sufficient activation of the aromatic ring for this substitution to occur.

Furthermore, studies on 4-halonitro-pyrazolecarboxylic acids have shown that reactions with arylamines can lead to nucleophilic substitution of the halogen. osti.gov This principle can be extended to the synthesis of N-aryl pyrazoles, where the pyrazole nitrogen acts as the nucleophile attacking an activated aromatic ring.

| Reaction Type | Nucleophile | Electrophile | General Condition | Reference | | --- | --- | --- | --- | | SNAr | 4-Amino-1H-pyrazole | 4-Fluorobenzonitrile | Basic | chim.it | | Nucleophilic Substitution | Arylamines | 4-Bromo-nitropyrazolecarboxylic acid | Cu(I) salts | osti.gov |

Development of Novel Synthetic Pathways

To improve efficiency, reduce waste, and shorten reaction times, the development of novel synthetic pathways, particularly one-pot procedures, is a significant goal in modern synthetic chemistry.

One-pot synthesis, also known as tandem or domino reactions, combines multiple synthetic steps into a single operation, avoiding the isolation and purification of intermediates. derpharmachemica.com This approach is highly desirable from both an economic and environmental perspective.

Multicomponent reactions (MCRs) are a powerful class of one-pot syntheses. A multicomponent strategy for synthesizing 5-amino-1H-pyrazole-4-carbonitriles has been developed using an aromatic aldehyde, malononitrile, and phenylhydrazine (B124118) at room temperature with a nanocatalyst. derpharmachemica.comrsc.orgnih.gov This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intermolecular cyclization. derpharmachemica.com Adapting this to form this compound would involve using 4-cyanophenylhydrazine as one of the key components.

Another reported one-pot synthesis involves the reaction of 5-aminopyrazoles with azlactones, which can be performed under solvent-free conditions, followed by elimination in a superbasic medium to yield fused pyridine (B92270) derivatives. nih.gov While this leads to a different final structure, the initial one-pot reaction of the aminopyrazole highlights the potential for developing similar streamlined processes for the target molecule.

| Reaction Name | Key Reactants | Catalyst/Medium | Key Features | Reference | | --- | --- | --- | --- | | Three-Component Synthesis | Aromatic Aldehyde, Malononitrile, Phenylhydrazine | NiFe₂O₄ Nanocatalyst | Room temperature, short reaction time, non-chromatographic purification | derpharmachemica.com | | Four-Component Synthesis | Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | Starch Solution | Green catalyst, excellent yields, simple work-up | niscpr.res.in | | Coupling-Cyclocondensation | Aryl iodide, Ethynylmagnesium bromide, Acid chloride, Hydrazine | Pd-catalyzed | Concise, diversity-oriented synthesis of fluorophores | nih.gov |

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis has emerged as a green and efficient method for the preparation of various heterocyclic compounds, including pyrazole derivatives. This technique utilizes the phenomenon of acoustic cavitation to enhance reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating methods. While specific studies on the ultrasound-assisted synthesis of this compound are not extensively detailed in the reviewed literature, the principles have been successfully applied to the synthesis of analogous aminopyrazole and pyrazolone (B3327878) derivatives. researchgate.neteurekaselect.com

For instance, the synthesis of pyrazolyl thiourea (B124793) derivatives has been achieved rapidly under ultrasonic irradiation. arabjchem.org This methodology often involves the sonication of appropriate starting materials in a suitable solvent, leading to significantly reduced reaction times and increased energy efficiency. arabjchem.org The application of ultrasound has also been reported in the three-component synthesis of other complex aminopyrazole derivatives, highlighting its versatility in constructing the pyrazole core. researchgate.net These examples suggest that an ultrasound-assisted approach could be a viable and advantageous strategy for the synthesis of this compound, potentially involving the cyclization of a suitably substituted hydrazine with a nitrile-containing precursor under ultrasonic irradiation.

Preparation of Structural Analogues and Derivatives of this compound

The structural modification of this compound is crucial for tuning its physicochemical and biological properties. Strategies for modification can be broadly categorized by the region of the molecule being altered: the pyrazole ring or the benzonitrile (B105546) moiety.

Strategies for Modifying the Pyrazole Ring (e.g., halogenation, alkylation, arylation)

The pyrazole ring of aminopyrazole derivatives is amenable to various functionalizations, allowing for the introduction of diverse substituents.

Halogenation: Direct C-H halogenation of the pyrazole ring, particularly at the 4-position, is a common strategy. For 3-aryl-1H-pyrazol-5-amines, reagents like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS) have been effectively used for bromination, iodination, and chlorination, respectively. researchgate.netbeilstein-archives.org These reactions often proceed under mild, metal-free conditions, with dimethyl sulfoxide (B87167) (DMSO) sometimes playing a dual role as solvent and catalyst. beilstein-archives.org This approach provides a straightforward route to 4-halo-aminopyrazole derivatives, which can serve as versatile intermediates for further cross-coupling reactions.

Alkylation: N-alkylation of the pyrazole ring is a fundamental transformation. For compounds with an unsubstituted pyrazole NH, alkylation can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by the nature of the substituents on the pyrazole ring and the alkylating agent used. google.com In the context of 4-aminopyrazoles, a common synthetic route involves the N-alkylation of a 4-nitropyrazole precursor, followed by the reduction of the nitro group to an amine. google.com This two-step process allows for the controlled introduction of alkyl groups at the N1 position.

Arylation: N-arylation of aminopyrazoles can be achieved through various cross-coupling reactions. For instance, the C-4 arylation of 5-aminopyrazoles has been accomplished using enzymatic methods, offering a chemoselective approach that avoids the need for protecting the amino group. nih.gov This method involves the laccase-catalyzed oxidation of catechols to form ortho-quinones, which then undergo nucleophilic attack by the 5-aminopyrazole. nih.gov This strategy highlights a green and efficient way to introduce aryl groups onto the pyrazole core.

Strategies for Modifying the Benzonitrile Moiety (e.g., halogenation, heterocycle substitution)

Modifications to the benzonitrile portion of the molecule can significantly impact its electronic properties and potential interactions with biological targets.

Halogenation: While specific examples of direct halogenation on the benzonitrile ring of this compound are not prevalent in the literature, general methods for the halogenation of benzonitrile and its derivatives can be applied. Electrophilic aromatic substitution reactions, using appropriate halogenating agents and catalysts, could introduce halogen atoms at specific positions on the benzene ring, guided by the directing effects of the pyrazole and cyano substituents.

Heterocycle Substitution: The cyano group of the benzonitrile moiety can be a versatile handle for the introduction of various heterocyclic systems. For example, nitriles can undergo cycloaddition reactions or be transformed into other functional groups that can then be used to construct heterocyclic rings. The reaction of benzonitrile N-(p-nitrophenyl)imide with 5-substituted tetrazoles has been shown to be a route to substituted 1,2,4-triazoles. tu-clausthal.de Although this example involves the benzonitrile imide, it illustrates the potential of the nitrile group to participate in heterocycle formation.

Incorporation of Various Substituents and Hybrid Systems

The synthesis of hybrid molecules that incorporate the this compound scaffold with other pharmacophores is a common strategy in drug discovery. This can be achieved by functionalizing either the pyrazole ring or the benzonitrile moiety.

For instance, the amino group on the pyrazole ring can be acylated or can participate in condensation reactions to form larger, more complex structures. arkat-usa.org Similarly, derivatives can be prepared where the benzonitrile is part of a larger fused heterocyclic system. The synthesis of pyrazole-pyridazine hybrids has been explored as a strategy to develop new anti-inflammatory agents. rsc.org These hybrid molecules are designed to combine the biological activities of both pyrazole and pyridazine (B1198779) pharmacophores. rsc.org

Purification and Characterization Techniques for Synthesized Compounds

Chromatographic Purification Methods

Chromatography is an indispensable tool for the purification of synthesized pyrazole derivatives, including analogues of this compound. Due to the potential for isomer formation during synthesis and the presence of starting materials and by-products, efficient purification is critical.

Column Chromatography: Silica gel column chromatography is a widely used method for the purification of pyrazole derivatives. nih.govrsc.org The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve effective separation of the desired product from impurities. rsc.org The progress of the purification is often monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For more challenging separations, including the resolution of enantiomers of chiral pyrazole derivatives, High-Performance Liquid Chromatography (HPLC) is employed. Chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are used to separate racemic mixtures. researchgate.net Supercritical Fluid Chromatography (SFC) is also emerging as a powerful and "greener" alternative to normal phase HPLC for chiral separations, offering faster run times and reduced solvent consumption. chromatographyonline.com

The characterization of the purified compounds is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the chemical structure and purity. arabjchem.org

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Structure Activity Relationship Sar Studies and Molecular Design Principles

Design Rationale for 4-(4-Amino-1H-pyrazol-1-yl)benzonitrile Analogues

The design of analogues of this compound is a strategic process aimed at optimizing potency, selectivity, and pharmacokinetic properties. This involves a systematic exploration of how different chemical groups at various positions on the molecular scaffold impact its biological function.

The introduction of different functional groups onto the core structure of this compound has been a key strategy in modulating its biological activity. For instance, in a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which share the aminopyrazole core, the position of substituents on the aryl ring was found to be critical. Substituents at the 2 and 4-positions of the phenyl ring on the pyrazole (B372694) moiety led to superior inhibitory activity compared to those at the 3-position.

Furthermore, the nature of the substituent itself plays a crucial role. In the context of kinase inhibition, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a related scaffold, has been extensively studied. Modifications on this scaffold have led to the development of potent inhibitors of cyclin-dependent kinases (CDKs). For example, the introduction of a cyclopropyl (B3062369) moiety on the pyrazole ring of certain aminopyrazole derivatives resulted in excellent cellular activity against CDK16.

The following table summarizes the impact of various substituents on the biological activity of aminopyrazole derivatives, drawing parallels to the potential effects on this compound analogues.

Core ScaffoldSubstituent PositionSubstituent TypeEffect on Biological ActivityReference
4-amino-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid2 and 4-positions of the aryl ringF, Br, Cl, methyl, or methoxySuperior inhibitory activity
4-amino-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid3-position of the aryl ringF, Br, Cl, methyl, or methoxyDecreased inhibitory activity
N-(1H-pyrazol-3-yl)pyrimidin-4-aminePyrazole ringCyclopropylExcellent cellular activity (CDK16 inhibition)

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly modulate the biological activity of this compound analogues. These groups can alter the electron density of the aromatic rings and the pyrazole core, thereby influencing interactions with the target protein, such as hydrogen bonding and π-π stacking.

Studies on related pyrazole derivatives have shown that both strong electron-withdrawing groups (like nitro and carboxyl) and strong electron-donating groups (like hydroxyl and amino) can decrease inhibitory activity. This suggests that a balanced electronic profile may be necessary for optimal biological function. In some cases, electron-donating substituents have been shown to increase the potency of enzyme inhibition, while electron-withdrawing groups decrease it. For instance, the addition of an electron-withdrawing group like -CF3 to a pyrimidine-based compound was found to improve hydrogen bond strength with its target enzyme.

Conversely, research on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides revealed that electronegative substituents in the para-position of the benzamide (B126) moiety increase potency. This highlights that the effect of electronic properties is highly dependent on the specific scaffold and the biological target.

The size, shape (steric factors), and lipophilicity (fat-solubility) of substituents are critical determinants of the biological activity of this compound analogues. Bulky substituents can either enhance or hinder binding to a target protein, depending on the topography of the binding site. Lipophilicity, often expressed as logP, influences a compound's ability to cross cell membranes and reach its target.

In a study of 1,3-diaryl propenones, it was found that steric, electronic, and lipophilic parameters all had a significant correlation with anti-inflammatory activity. For some pyrazole derivatives, compounds with logP values in a specific range (3.12–4.94) showed greater inhibitory effects on cell growth. This indicates that there is often an optimal range for lipophilicity to achieve the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug design, allowing for the prediction of the activity of new, unsynthesized molecules.

Development of Predictive Models for Biological Efficacy

The development of predictive QSAR models for aminopyrazole derivatives has been a focus of several studies. These models are typically built using a training set of compounds with known biological activities and then validated using a separate test set. Various statistical methods, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are employed to create these models.

For a series of pyrazole-benzimidazolone hybrids, QSAR models were successfully developed to predict their inhibitory activity. Similarly, a QSAR study on 1H-pyrazole-5-carboxylic acid derivatives resulted in a model with good statistical quality that could be used to estimate the anti-maximal electroshock induced seizure (anti-MES) activities of unsynthesized compounds. These examples demonstrate the potential for developing robust QSAR models for this compound analogues to predict their efficacy for a specific biological target.

The following table illustrates the statistical parameters often used to evaluate the robustness and predictive power of QSAR models.

Statistical ParameterDescriptionDesirable Value
R² (Coefficient of Determination)Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).Close to 1
Q² (Cross-validated R²)Measures the predictive ability of the model, determined through cross-validation.> 0.5 for a good model
R²_pred (Predictive R² for external test set)Measures the predictive ability of the model on an external set of compounds not used in model development.Close to R²
F-statisticA statistical test to determine the overall significance of the regression model.High value

Identification of Key Structural Features for Desired Activity

A primary outcome of QSAR modeling is the identification of key molecular descriptors that are most influential in determining biological activity. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).

For example, a QSAR study on xanthone (B1684191) derivatives revealed that net atomic charges at specific carbon atoms, dipole moment, and logP were the most responsible descriptors for the compounds' cytotoxic activities. In another study on pyrazole derivatives as acetylcholine (B1216132) esterase inhibitors, 2D QSAR analysis highlighted the significance of molecular volume and the number of multiple bonds. By understanding which structural features are critical, medicinal chemists can prioritize the synthesis of new analogues with a higher probability of possessing the desired biological activity.

Advancing Drug Discovery: Lead Optimization of this compound Analogs Through Structure-Activity Relationship Analysis

The this compound core is frequently identified as a potent inhibitor of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer. The lead optimization process for derivatives of this scaffold typically involves a multi-pronged approach, focusing on modifications to the aminopyrazole ring, the benzonitrile (B105546) moiety, and the exploration of various substituents to probe the chemical space around the core structure.

A primary focus of lead optimization is often the substitution on the pyrazole ring. The amino group at the 4-position of the pyrazole is frequently found to be a critical hydrogen bond donor, interacting with key residues in the active site of target proteins. Modifications at this position are generally approached with caution; however, acylation or alkylation can be explored to modulate properties such as cell permeability and metabolic stability.

More commonly, substitutions are investigated at other positions of the pyrazole ring. For instance, the introduction of small alkyl groups, such as a methyl group, can enhance binding affinity through favorable van der Waals interactions within hydrophobic pockets of the target protein. The strategic placement of these groups is informed by the topology of the binding site, often guided by computational modeling and X-ray crystallography.

Another key area for modification is the benzonitrile group. The nitrile functionality is often a key pharmacophoric feature, participating in hydrogen bonding or other polar interactions. However, its replacement with other electron-withdrawing groups, such as amides or sulfonamides, can be explored to fine-tune electronic properties and improve metabolic stability. Furthermore, substitutions on the phenyl ring of the benzonitrile moiety can significantly impact activity and selectivity. The introduction of halogen atoms (e.g., fluorine, chlorine) or small alkyl groups can alter the electronic distribution of the ring and introduce new points of interaction with the target.

The following data tables illustrate typical findings from SAR studies on analogs of this compound, showcasing how specific structural modifications can influence inhibitory activity against a hypothetical kinase target.

Table 1: Structure-Activity Relationship of Modifications on the Pyrazole Ring

Compound IDR1 (Position 3)R2 (Position 5)Kinase Inhibitory Activity (IC₅₀, nM)
1aHH150
1bCH₃H75
1cHCH₃120
1dClH200

This table is interactive. You can sort the data by clicking on the column headers.

The data in Table 1 suggests that the introduction of a methyl group at the 3-position of the pyrazole ring (Compound 1b) doubles the inhibitory potency compared to the unsubstituted parent compound (1a). This enhancement could be attributed to improved hydrophobic interactions within the kinase's active site. Conversely, a methyl group at the 5-position (Compound 1c) has a less pronounced effect, and the introduction of a chlorine atom at the 3-position (Compound 1d) is detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects.

Table 2: Structure-Activity Relationship of Modifications on the Benzonitrile Moiety

Compound IDX (para-position)Y (meta-position)Kinase Inhibitory Activity (IC₅₀, nM)
2aCNH150
2bC(O)NH₂H300
2cCNF80
2dCNCH₃110

This table is interactive. You can sort the data by clicking on the column headers.

As shown in Table 2, replacing the nitrile group with an amide (Compound 2b) leads to a significant loss of activity, highlighting the importance of the cyano group for this particular target. Introducing a fluorine atom at the meta-position of the benzonitrile ring (Compound 2c) enhances potency, which could be due to favorable electronic interactions or the formation of a specific contact with the protein. A methyl group at the same position (Compound 2d) also shows a modest improvement in activity.

Mechanistic Investigations of Biological Interactions

Identification of Molecular Targets for 4-(4-Amino-1H-pyrazol-1-yl)benzonitrile and Analogues

Research has identified that molecules containing the pyrazole (B372694) scaffold, including analogues of this compound, can interact with a range of important biological targets, primarily protein kinases, the androgen receptor, and dipeptidyl peptidase-4.

The pyrazole moiety is considered a "privileged scaffold" in the development of protein kinase inhibitors due to its ability to form key interactions within the ATP-binding site. Analogues of this compound have shown inhibitory activity against several important kinase families.

p38 MAPK: Certain pyrazole derivatives featuring a vicinal phenyl/pyridin-yl system have been investigated as potential inhibitors of p38α MAP kinase. Interestingly, studies have demonstrated that the specific arrangement of substituents on the pyrazole ring is critical; a regioisomeric switch in one series of compounds was shown to completely change the inhibitory profile away from p38α MAPK to other kinases implicated in cancer.

Aurora Kinases: The pyrazole structure is a key feature in several potent inhibitors of Aurora kinases. For example, Barasertib (AZD1152), a highly selective Aurora B kinase inhibitor, is a pyrazole derivative. Fragment-based drug design has also identified pyrazole-containing scaffolds as excellent starting points for developing Aurora kinase inhibitors. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to the subject compound, is found in the Aurora kinase inhibitor tozasertib.

Epidermal Growth Factor Receptor (EGFR): Analogues incorporating pyrazole have been designed as EGFR tyrosine kinase (TK) inhibitors. One such example is N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide, an irreversible inhibitor that targets oncogenic EGFR mutants. Another study identified 2-(5-Amino-4-cyano-1H-pyrazol-1-yl)-N-(6-chlorobenzothiazol-2-yl)acetamide as a potential EGFR-TK inhibitor.

Janus Kinases (JAKs): The pyrazole ring is a central component of the approved drug Ruxolitinib, which functions as a potent, ATP-competitive inhibitor of JAK1 and JAK2.

The inhibitory potential of various pyrazole-based compounds against different kinases highlights the versatility of this scaffold.

Compound/AnalogueTarget KinaseInhibitory Activity (IC50/Kd)Reference
Barasertib (AZD1152)Aurora B0.37 nM (IC50)
Asciminib (ABL-001)Bcr-Abl0.5 nM (IC50)
RuxolitinibJAK1/JAK2Potent Inhibitor
Compound 6 (Li et al.)Aurora A0.16 µM (IC50)

Derivatives containing the pyrazole scaffold have been investigated for their ability to modulate the function of the androgen receptor (AR), a key driver in prostate cancer. These studies have revealed that pyrazole-based molecules can act as AR antagonists, blocking the receptor's signaling pathway.

In one study, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and found to possess antiproliferative activity against the AR-positive LNCaP prostate cancer cell line. A lead compound from this series demonstrated a significant ability to downregulate the expression of prostate-specific antigen (PSA), a key downstream target of AR signaling.

Furthermore, more complex steroidal pyrazoles derived from dihydrotestosterone (B1667394) have been shown to act as potent AR antagonists. One lead compound, 3d , not only antagonized the receptor with an IC50 of 1.18 µM but also induced a marked decrease in the AR protein level, suggesting a mechanism that may involve proteasomal degradation of the receptor. This dual mechanism of antagonism and degradation is a highly sought-after feature in the development of next-generation AR-targeted therapies.

Compound/AnalogueTargetBiological ActivityReference
Compound 10e (3-(4-fluorophenyl)-1H-pyrazole derivative)Androgen Receptor46% PSA downregulation
Compound 3d (A-ring-fused pyrazole of DHT)Androgen Receptor1.18 µM (IC50, Antagonist) & AR protein degradation

The pyrazole nucleus is also a structural component of compounds investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis and a major therapeutic target for type 2 diabetes. Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion in a glucose-dependent manner.

A series of novel thiosemicarbazones incorporating a 4-(1H-pyrazol-1-yl)phenyl group were designed and synthesized as DPP-4 inhibitors. In vitro fluorescence-based assays demonstrated that these compounds had potent inhibitory effects on the DPP-4 enzyme. One compound in particular, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f ), was identified as an exceptionally effective DPP-4 inhibitor, with a potency greater than that of the established DPP-4 inhibitor, Sitagliptin. These findings underscore the potential of the pyrazole scaffold in the design of novel agents for metabolic diseases.

CompoundTarget EnzymeInhibitory Activity (IC50)Reference
Compound 2f (Pyrazole Thiosemicarbazone)DPP-41.266 ± 0.264 nM
Sitagliptin (Reference)DPP-44.380 ± 0.319 nM

Elucidation of Mechanism of Action at the Molecular Level

Understanding how this compound and its analogues bind to their molecular targets is key to explaining their biological activity. Docking studies, X-ray crystallography, and molecular dynamics simulations have provided detailed insights into these interactions.

For kinase inhibitors, the mechanism of action typically involves competitive binding at the ATP binding site, preventing the phosphorylation of substrate proteins. The pyrazole ring of these inhibitors is adept at interacting with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain.

X-ray crystallography and molecular docking studies of various pyrazole-based kinase inhibitors have consistently shown the pyrazole core acting as a scaffold that orients other functional groups and forms crucial hydrogen bonds with the backbone amides of hinge residues, such as alanine (B10760859) and glutamic acid. For example, in Aurora A kinase, a pyrazole-benzimidazole fragment was observed to form hydrogen bonds with the backbone of Glu211 and Ala213 in the hinge region. Similarly, docking studies of a pyrazole derivative into the Akt1 kinase showed the pyrazole nitrogen accepting a hydrogen bond from the backbone NH of Ala230. The 1-phenylbenzonitrile portion of the molecule typically extends into an adjacent hydrophobic pocket, further stabilizing the inhibitor-enzyme complex.

The stability and specificity of the interaction between a ligand like this compound and its biological target are governed by a network of non-covalent interactions.

Hydrogen Bonding: Hydrogen bonds are paramount for the binding of pyrazole-based inhibitors. The N-unsubstituted pyrazole ring can function as both a hydrogen bond donor and acceptor, while the exocyclic amino group, as present in the title compound, is a potent hydrogen bond donor. Crystal structure analysis of a closely related analogue, 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, revealed that the amino group acts as a hydrogen bond donor to form two distinct intermolecular N—H⋯N hydrogen bonds, which stabilize the crystal packing. Within a protein's binding site, these groups are expected to form similar critical hydrogen bonds with backbone carbonyls or specific amino acid side chains (e.g., aspartate, asparagine).

Other Non-Covalent Interactions: Beyond hydrogen bonding, hydrophobic and π-π stacking interactions are also critical for binding affinity and selectivity. The phenyl and benzonitrile (B105546) rings of the molecule can engage in hydrophobic interactions within lipophilic pockets of the binding site. Molecular docking studies of a pyrazole-based DPP-4 inhibitor suggested that the pyrazole scaffold can participate in π-π interactions with aromatic residues such as Tyrosine (Tyr666) in the enzyme's active site. These combined non-covalent forces—hydrogen bonds, hydrophobic interactions, and π-stacking—collectively determine the binding energy and residence time of the inhibitor on its target, thereby dictating its biological efficacy.

Sufficient information is not available in publicly accessible resources to generate a detailed scientific article focused solely on the biological and mechanistic investigations of This compound .

Extensive searches for specific research on this compound's interaction with biological systems have not yielded the necessary data to thoroughly and accurately address the requested topics. The existing literature primarily focuses on broader families of pyrazole derivatives or isomers of the specified molecule. Consequently, detailed findings regarding its specific effects on protein function, electron transfer, cell growth, or its anti-inflammatory, antimicrobial, and antioxidant mechanisms are not available.

Therefore, it is not possible to construct an article that meets the required standards of scientific accuracy and depth while strictly adhering to the user's directive to focus exclusively on "this compound".

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. For 4-(4-amino-1H-pyrazol-1-yl)benzonitrile, these simulations are crucial for understanding its potential as a therapeutic agent by elucidating its binding mechanisms at the atomic level.

Prediction of Ligand-Target Binding Modes

Molecular docking simulations predict how this compound fits into the active site of a biological target. The process involves sampling a wide range of possible conformations and orientations of the ligand within the protein's binding pocket. The aminopyrazole and benzonitrile (B105546) moieties are key features for establishing interactions. For instance, the amino group and pyrazole (B372694) nitrogen atoms can act as hydrogen bond donors and acceptors, while the benzonitrile ring can engage in hydrophobic and π-π stacking interactions with aromatic residues of the target protein.

Studies on similar pyrazole derivatives show that they commonly bind to the hinge region of kinases or the catalytic sites of enzymes. The specific binding mode is determined by the shape and chemical environment of the active site. For example, docking studies on pyrazole-based inhibitors with targets like Cyclin-Dependent Kinase 8 (CDK8) have demonstrated the importance of the pyrazole scaffold in forming key binding interactions. researchgate.net

Assessment of Binding Affinities and Interactions

Once a binding mode is predicted, scoring functions are used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. These scoring functions evaluate various types of interactions between this compound and the target protein.

Key interactions for pyrazole derivatives often include:

Hydrogen Bonds: The amino group (-NH2) and the pyrazole ring nitrogens are prime candidates for forming hydrogen bonds with amino acid residues like aspartate, glutamate, or serine.

Hydrophobic Interactions: The phenyl ring of the benzonitrile group can interact with nonpolar residues such as leucine, valine, and alanine (B10760859).

π-π Stacking: The aromatic systems of the pyrazole and benzonitrile rings can stack with aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site.

In studies of various pyrazole derivatives targeting enzymes like human topoisomerase II β, docking has revealed a strong affinity for the active site. nih.gov Similarly, simulations involving 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitors have highlighted the significance of hydrogen bonds and hydrophobic interactions in achieving high binding affinity. researchgate.net

Interaction TypePotential Interacting Groups on CompoundExample Target Residues
Hydrogen Bond DonorAmino group (-NH2)Asp, Glu, Ser
Hydrogen Bond AcceptorPyrazole Nitrogens, Nitrile NitrogenSer, Thr, Asn, Gln
Hydrophobic InteractionsPhenyl RingLeu, Val, Ile, Ala
π-π StackingPyrazole Ring, Phenyl RingPhe, Tyr, Trp

Virtual Screening Approaches for Analogue Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Using this compound as a starting scaffold, virtual screening can be employed to discover novel analogues with potentially improved activity.

The process typically involves high-throughput docking where millions of compounds are docked into the target's active site. The results are then ranked based on their predicted binding affinity. This approach has been successfully used with pyrazole scaffolds to identify novel inhibitors for various targets, including proteasomes and kinases. researchgate.netfiu.edunih.govacs.orgacs.org For example, a virtual screen of approximately 340,000 small molecules led to the discovery of a proteasome inhibitor with a pyrazole scaffold. fiu.edunih.gov This highlights the power of virtual screening to explore vast chemical space and identify promising new drug candidates based on a core structure like this compound.

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. eurasianjournals.com These methods are used to complement experimental data and to predict molecular properties that are difficult to measure.

Optimization of Molecular Geometries

Before analyzing its electronic properties, the three-dimensional structure of this compound must be accurately determined. DFT is widely used for geometry optimization, which finds the lowest energy conformation of the molecule. researchgate.net Methods like B3LYP with a basis set such as 6-31G(d,p) are commonly employed for this purpose. nih.gov

The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to a stable molecular structure. For pyrazole-hydrazone derivatives, DFT-calculated geometrical parameters have shown good agreement with experimental data from X-ray crystallography, validating the accuracy of the theoretical approach. nih.gov The optimized geometry is the foundation for further calculations, including the analysis of molecular orbitals and electrostatic potential.

Table of Predicted Geometrical Parameters (Illustrative) Note: These are representative values based on general knowledge of similar structures and DFT calculations.

Parameter Predicted Value
C-C (phenyl) bond length ~1.39 Å
C-N (pyrazole) bond length ~1.37 Å
N-N (pyrazole) bond length ~1.35 Å
C≡N (nitrile) bond length ~1.15 Å

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): A small energy gap indicates high chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO.

DFT calculations can map the distribution of these orbitals across the this compound molecule. Typically, the HOMO is localized on the electron-rich aminopyrazole ring, while the LUMO may be distributed over the electron-withdrawing benzonitrile portion. This distribution is key to understanding its charge transfer properties and reactivity. Studies on other pyrazole derivatives have used HOMO-LUMO analysis to gain insight into their molecular properties and reactivity. researchgate.netresearchgate.net

Table of Frontier Orbital Properties (Illustrative) Note: These are representative values based on DFT studies of similar aromatic and heterocyclic compounds.

Property Predicted Value Significance
HOMO Energy ~ -5.5 eV Electron-donating ability
LUMO Energy ~ -1.0 eV Electron-accepting ability

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map of pyrazole derivatives consistently highlights distinct regions of positive and negative electrostatic potential.

In analogous pyrazole structures, the regions around nitrogen atoms of the pyrazole ring and the cyano group typically exhibit the most negative potential (indicated in red and yellow), marking them as prime sites for electrophilic attack. Conversely, the amino group's hydrogen atoms present a region of positive electrostatic potential (indicated in blue), identifying them as likely sites for nucleophilic interaction. This distribution is fundamental in understanding how this compound might interact with biological targets, such as enzyme active sites, through hydrogen bonding and other electrostatic interactions.

Region of MoleculePredicted Electrostatic PotentialImplication for Reactivity
Pyrazole Ring Nitrogen AtomsNegativeSite for electrophilic attack
Cyano Group Nitrogen AtomNegativeSite for electrophilic attack
Amino Group Hydrogen AtomsPositiveSite for nucleophilic interaction

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge delocalization and intramolecular interactions within a molecule. For pyrazole derivatives, NBO analysis reveals significant electron delocalization from the lone pairs of the amino group and the pyrazole nitrogen atoms to the aromatic rings.

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
LP(N) of Amino Groupπ(C=C) of Benzonitrile RingHigh
LP(N) of Pyrazole Ringπ(C=N) of Cyano GroupModerate

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis)

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. The calculated Infrared (IR) and UV-Vis spectra can be correlated with experimental data to confirm the molecular structure and understand its electronic transitions.

The predicted IR spectrum for similar pyrazole structures shows characteristic vibrational frequencies for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C=C stretching of the aromatic rings. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption bands in the UV-Vis spectrum. These transitions typically involve π→π* excitations within the conjugated system of the molecule, and the calculated maximum absorption wavelength (λmax) can provide insights into the molecule's electronic structure.

Spectroscopic TechniqueKey Predicted FeatureCorresponding Molecular Vibration/Transition
Infrared (IR) SpectroscopyN-H stretchingAmino group
Infrared (IR) SpectroscopyC≡N stretchingNitrile group
UV-Vis Spectroscopyλmaxπ→π* electronic transition

Dynamics Simulations (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Investigation of Ligand-Target Complex Stability

MD simulations are extensively used to assess the stability of a ligand bound to its biological target, such as a protein. For pyrazole derivatives, which are often investigated as enzyme inhibitors, MD simulations can reveal the key interactions that stabilize the ligand-protein complex. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can gauge the stability of the binding pose. Furthermore, analysis of hydrogen bonds and other non-covalent interactions throughout the simulation provides a dynamic view of how the ligand is anchored within the active site.

Conformational Analysis

The conformational landscape of a molecule dictates its ability to bind to a specific target. MD simulations allow for an exploration of the different conformations that this compound can adopt in solution. By monitoring the dihedral angles between the pyrazole and benzonitrile rings, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and its pre-organization for binding to a receptor. The crystal structure of a related compound, 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, reveals specific dihedral angles between the pyrazole and the attached aromatic rings, providing a static snapshot that can be complemented by the dynamic picture from MD simulations nih.gov.

Preclinical Pharmacological Evaluation in Vitro Studies

In Vitro Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. For pyrazole (B372694) derivatives, a primary area of investigation has been their ability to inhibit protein kinases, a large family of enzymes that play crucial roles in cell signaling and are often dysregulated in diseases like cancer.

IC50 and Ki Determination

Another area of interest has been the inhibition of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Pyrazole-containing compounds have been designed as FLT3 inhibitors, with some derivatives showing IC50 values in the nanomolar range. Research has also explored the potential of pyrazole analogs to inhibit other enzymes, such as aromatase, which is involved in estrogen biosynthesis and is a target in breast cancer therapy.

Selectivity Profiling against Related Enzymes

The selectivity of a compound for its target enzyme over other related enzymes is a critical factor in minimizing off-target effects and potential toxicity. For pyrazole-based kinase inhibitors, selectivity profiling is a standard part of the preclinical evaluation. For example, in the development of CDK inhibitors, compounds are often tested against a panel of different CDKs (e.g., CDK1, CDK4, CDK6, CDK9) to determine their selectivity profile. A high degree of selectivity for the target kinase is a desirable characteristic for a potential drug candidate. Similarly, FLT3 inhibitors are typically profiled against other related tyrosine kinases to assess their specificity. While specific selectivity data for 4-(4-Amino-1H-pyrazol-1-yl)benzonitrile is not available, the general strategy for this class of compounds involves extensive screening to establish a clear selectivity profile.

Cell-Based Assays

Cell-based assays are essential for evaluating the biological effects of a compound in a more complex biological system than a simple enzyme assay. These assays can provide information on a compound's ability to enter cells, its cytotoxicity, and its effects on specific cellular processes.

Assays for Specific Biological Activities (e.g., antimicrobial, anti-inflammatory effects in cell lines)

Beyond their anticancer potential, pyrazole derivatives have also been investigated for other biological activities.

Antimicrobial Activity: Several studies have explored the antimicrobial properties of pyrazole compounds. For instance, some pyrazole derivatives have been shown to inhibit the growth of various bacterial and fungal strains. These studies often determine the minimum inhibitory concentration (MIC) of the compounds against different microorganisms.

Anti-inflammatory Activity: The anti-inflammatory potential of pyrazoles is another area of active research. The mechanism of action often involves the inhibition of key inflammatory mediators. For example, some pyrazole derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. This inhibition is often linked to the modulation of signaling pathways like NF-κB and MAPKs.

Mechanistic Cell Biology Studies

Understanding the molecular mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For pyrazole derivatives with anticancer properties, mechanistic studies often focus on their effects on the cell cycle and apoptosis (programmed cell death).

Studies on pyrazole-based CDK inhibitors have shown that these compounds can cause cell cycle arrest, typically at the G1/S or G2/M phase, by inhibiting the phosphorylation of key cell cycle proteins like the retinoblastoma protein (Rb). Furthermore, many cytotoxic pyrazole derivatives have been shown to induce apoptosis in cancer cells. This is often demonstrated by assays that detect markers of apoptosis, such as the activation of caspases and changes in mitochondrial membrane potential. For example, some pyrazole compounds have been found to induce apoptosis in ovarian cancer cells.

In the context of anti-inflammatory activity, mechanistic studies have focused on elucidating the signaling pathways affected by pyrazole derivatives. As mentioned earlier, the inhibition of the NF-κB signaling pathway is a common mechanism by which these compounds reduce the expression of pro-inflammatory genes.

Flow Cytometry for Cell Cycle Analysis

There is currently no published research that has utilized flow cytometry to analyze the effects of this compound on the cell cycle of any cell line. This type of analysis would be instrumental in determining if the compound induces cell cycle arrest at specific phases (e.g., G0/G1, S, or G2/M), which is a common mechanism of action for many anti-cancer agents.

Western Blotting for Protein Expression Modulation

Specific data from western blot analyses to determine how this compound may alter the expression of key cellular proteins are not available. Such studies would be necessary to understand the molecular pathways affected by the compound, including but not limited to those involved in cell cycle regulation, apoptosis, and signal transduction.

Immunofluorescence for Subcellular Localization Studies

There are no immunofluorescence studies in the public domain that investigate the subcellular localization of any target proteins or the compound this compound itself. Immunofluorescence techniques would be vital for visualizing the compound's effects on the structural organization of the cell and the localization of proteins that may be modulated by its activity.

Future Directions and Research Perspectives

Development of Advanced Synthetic Methodologies for Pyrazole (B372694) Analogues

The synthesis of pyrazole analogues is a well-established field, yet there is a continuous drive towards the development of more efficient, sustainable, and versatile synthetic methods. Future research will likely focus on several key areas to advance the synthesis of compounds like 4-(4-amino-1H-pyrazol-1-yl)benzonitrile.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. mdpi.comspast.org The application of flow chemistry to the synthesis of pyrazole derivatives can lead to higher yields, reduced reaction times, and the ability to perform multi-step syntheses in a continuous fashion. nih.govacs.org Future work will likely involve the development of dedicated flow reactors and optimized reaction conditions for the synthesis of complex pyrazole libraries.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved product yields. researchgate.netresearchgate.netnih.govnih.govnih.gov This technique has been successfully applied to the synthesis of various pyrazole derivatives. researchgate.netresearchgate.netnih.govnih.govnih.gov Future research will likely focus on expanding the scope of microwave-assisted pyrazole synthesis to include a wider range of substrates and the development of solvent-free or green solvent-based protocols to enhance the environmental sustainability of the process. researchgate.net

Green Catalysis: The principles of green chemistry are increasingly influencing the design of synthetic routes. The use of environmentally benign and reusable catalysts is a key aspect of this approach. nih.gov Research into novel catalytic systems, such as magnetic nanoparticles and solid-supported catalysts, for pyrazole synthesis is an active area. nih.gov These catalysts can be easily recovered and reused, reducing waste and cost. nih.gov Future efforts will aim to develop highly efficient and selective green catalysts for the synthesis of functionalized pyrazoles.

Catalytic Methods: The development of novel catalytic methods, including the use of transition-metal catalysts, continues to be a major focus in organic synthesis. nih.govtainstruments.com These methods can enable the construction of the pyrazole ring with high regioselectivity and under mild reaction conditions. Future research will explore the use of earth-abundant metal catalysts and the development of enantioselective catalytic methods for the synthesis of chiral pyrazole derivatives.

Rational Design of Highly Selective and Potent this compound Derivatives

The rational design of new derivatives of this compound with improved potency and selectivity is a cornerstone of future drug discovery efforts. This will be driven by a deeper understanding of the structure-activity relationships (SAR) and the use of computational modeling techniques.

Structure-Activity Relationship (SAR) Studies: A thorough understanding of how structural modifications to the this compound scaffold affect its biological activity is crucial for the design of more effective compounds. nih.govspringernature.comnih.govresearchgate.net Future SAR studies will involve the synthesis and biological evaluation of a diverse range of derivatives with systematic modifications to the pyrazole ring, the amino group, and the benzonitrile (B105546) moiety. This will help to identify key structural features responsible for potent and selective inhibition of specific biological targets.

Computational Modeling: Computational chemistry plays an increasingly important role in modern drug design. researchgate.netnih.govnews-medical.net Techniques such as molecular docking, quantum mechanical calculations, and molecular dynamics simulations can provide valuable insights into the binding modes of pyrazole derivatives with their biological targets. researchgate.netnih.govnews-medical.net These computational models can be used to predict the binding affinity of new derivatives and to guide the design of compounds with improved potency and selectivity. researchgate.netnih.govnews-medical.net

Design of Selective Kinase Inhibitors: The 4-aminopyrazole scaffold is a common feature in many kinase inhibitors. mdpi.comnih.govacs.orgresearchgate.netnih.govnih.govnih.govrsc.orgmdpi.comjocpr.com Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. The rational design of 4-aminopyrazole derivatives as selective inhibitors of specific kinases is a major area of research. mdpi.comnih.govacs.orgresearchgate.netnih.govnih.govnih.govrsc.orgmdpi.comjocpr.com This will involve targeting unique features of the ATP-binding site of different kinases to achieve high selectivity and reduce off-target effects.

Exploration of New Biological Targets and Therapeutic Areas

While pyrazole derivatives have been extensively studied as kinase inhibitors for the treatment of cancer, there is a growing interest in exploring their potential in other therapeutic areas. mdpi.comnih.govtainstruments.com Future research will focus on identifying novel biological targets for this compound and its derivatives, opening up new avenues for drug development.

Anticancer Applications: The development of pyrazole-based anticancer agents remains a major focus of research. mdpi.comresearchgate.net Future studies will explore the efficacy of this compound derivatives against a wider range of cancer types and investigate their potential for use in combination with other anticancer therapies. The identification of novel kinase targets and the development of inhibitors with unique mechanisms of action will be key to advancing this field. mdpi.comresearchgate.net

Anti-inflammatory and Analgesic Properties: Pyrazole derivatives have a long history of use as anti-inflammatory and analgesic agents. researchgate.netnih.gov Future research will investigate the potential of this compound derivatives as novel treatments for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. This will involve identifying the specific molecular targets responsible for their anti-inflammatory effects and optimizing their pharmacological properties. researchgate.netnih.gov

Neurodegenerative Diseases: There is emerging evidence that pyrazole compounds may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov Future research will explore the neuroprotective effects of this compound derivatives and investigate their ability to modulate key pathological processes in these diseases.

Other Therapeutic Areas: The versatile nature of the pyrazole scaffold suggests that its derivatives may have applications in a wide range of other therapeutic areas, including infectious diseases, metabolic disorders, and cardiovascular diseases. nih.govacs.orgnews-medical.net Future screening efforts will aim to identify novel biological activities of this compound derivatives and to explore their potential for repurposing for new therapeutic indications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. springernature.comnih.govrsc.orgmdpi.commdpi.com These powerful computational tools can be used to analyze large datasets, predict the biological activity of compounds, and design novel molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.govmdpi.com ML algorithms can be used to develop highly predictive QSAR models for pyrazole derivatives, which can then be used to screen large virtual libraries of compounds and to prioritize candidates for synthesis and biological testing. nih.govnih.govmdpi.com

Predicting Bioactivity: Machine learning models can be trained to predict the bioactivity of compounds against a wide range of biological targets. spast.orgnih.govnews-medical.netjocpr.com This can be used to identify potential new therapeutic applications for existing pyrazole derivatives and to guide the design of new compounds with novel biological activities. spast.orgnih.govnews-medical.netjocpr.com

Application of Advanced Biophysical Techniques for Ligand-Target Characterization

A detailed understanding of the interactions between a drug candidate and its biological target is essential for rational drug design. Advanced biophysical techniques provide valuable insights into the thermodynamics and kinetics of ligand-target binding.

X-ray Crystallography: X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and protein-ligand complexes at atomic resolution. nih.govacs.orgresearchgate.netresearchgate.net Co-crystal structures of this compound derivatives in complex with their target proteins can provide detailed information about the binding mode and guide the design of new compounds with improved affinity and selectivity. nih.govacs.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique that can be used to study protein-ligand interactions in solution. mdpi.comnih.govyoutube.com NMR can provide information on the binding site, the affinity of the interaction, and the conformational changes that occur upon binding. mdpi.comnih.govyoutube.com

Isothermal Titration Calorimetry (ITC): ITC is a technique that directly measures the heat changes that occur upon the binding of a ligand to a protein. nih.govtainstruments.comspringernature.comnews-medical.netazom.com ITC can be used to determine the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the interaction, providing a complete thermodynamic profile of the binding event. nih.govtainstruments.comspringernature.comnews-medical.netazom.com

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(4-Amino-1H-pyrazol-1-yl)benzonitrile?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, 4-(azidomethyl)benzonitrile derivatives react with terminal alkynes in a 1:1 THF/water mixture using copper sulfate and sodium ascorbate as catalysts, yielding triazole-pyrazole hybrids with >75% efficiency . Optimization involves controlling reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 azide:alkyne). Purification typically employs column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regioselectivity of the pyrazole and triazole rings. For instance, aromatic protons in the benzonitrile moiety resonate at δ 7.6–8.2 ppm, while pyrazole NH2_2 appears as a broad singlet near δ 5.8 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+^+ at m/z 326.1280 for C19_{19}H14_{14}N6_6) .

Q. How can researchers assess the biological activity of this compound?

Standard assays include:

  • Enzyme inhibition : Xanthine oxidase (XO) inhibition assays at pH 7.4, measuring uric acid production via UV/Vis at 295 nm. IC50_{50} values are calculated using nonlinear regression .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with 48-hour exposure periods .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is essential. For example, orthorhombic crystals (space group Pca21_1) reveal bond lengths (C–N: 1.33–1.38 Å) and torsion angles (pyrazole ring: 176.8°), confirming planar geometry. Hydrogen-bonding networks (N–H⋯N, ~2.8 Å) influence packing and stability . Twinning or disorder is addressed using SHELXL’s TWIN and PART commands, with R1_1 < 0.04 for high-resolution datasets .

Q. What strategies mitigate regioselectivity challenges during triazole-pyrazole hybrid synthesis?

  • Protecting groups : Temporarily shield the pyrazole NH2_2 with tert-butoxycarbonyl (Boc) to direct CuAAC to the desired position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor 1,4-regioselectivity over 1,5-isomers by stabilizing copper(I)-acetylide intermediates .

Q. How do researchers analyze structure-activity relationships (SAR) for xanthine oxidase inhibition?

  • Electrostatic potential maps : DFT calculations (e.g., B3LYP/6-31G*) identify nucleophilic regions (e.g., pyrazole NH2_2) that bind XO’s molybdenum center .
  • Substituent effects : Fluorine at the para-position of the phenyl ring enhances activity (IC50_{50} = 0.8 μM vs. 3.2 μM for non-fluorinated analogs) by increasing electronegativity and π-stacking .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data?

  • Assay standardization : Use identical buffer conditions (e.g., 50 mM phosphate, pH 7.4) and enzyme sources (recombinant human XO) to minimize variability .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values across studies, ensuring p < 0.05 significance .

Q. What methods validate crystallographic models when bond lengths conflict with theoretical values?

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π contacts) to confirm packing forces .
  • ADDSYM checks : In PLATON, detect missed symmetry elements that may distort geometry .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Derivatives

ParameterValueReference
Space groupPca21_1
Unit cell (Å)a = 10.52, b = 8.13, c = 20.00
R1_1 (I > 2σ(I))0.038
Hydrogen bond (N–H⋯N)2.79 Å, 168°

Q. Table 2. Optimized CuAAC Reaction Conditions

ConditionOptimal ValueReference
CatalystCuSO4_4/NaAsc (1:2 molar)
SolventTHF/H2_2O (1:1)
Temperature25°C
Yield78–90%

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